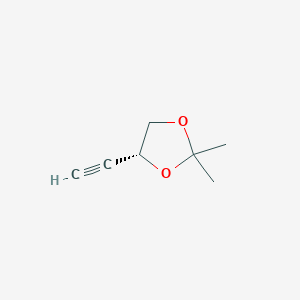

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to “(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane” involves several steps starting from base materials like dimethyl-L-tartrate and benzophenone. For example, the synthesis and structure of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane have been reported, showcasing the steps involved and the structural analysis through X-ray and IR studies (Irurre et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of derivatives shows preferred conformations and interactions. For example, a compound with a dioxolane ring exhibits specific OH⋯Ph interactions, indicating the importance of molecular conformation in determining the compound's properties (Irurre et al., 1992).

Chemical Reactions and Properties

The chemical reactions involving “(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane” derivatives can include various organic synthesis reactions such as condensation, reduction, sulfonylation, and bromination, as illustrated by the synthesis of related compounds (Sun Xiao-qiang, 2009).

Physical Properties Analysis

The physical properties of “(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane” and its derivatives, such as optical purity and physical state (e.g., liquid oligomers or viscous polymers), can be influenced by the synthesis conditions and the presence of different substituents or functional groups (Mukarram et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and the formation of various functional groups, are pivotal for further transformations and applications of “(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane” derivatives. Studies on derivatives have explored aspects like stereoselectivity in nitrile oxide cycloaddition, illustrating the compound's versatility in organic synthesis (Jones et al., 1984).

Applications De Recherche Scientifique

Relevance in Lignin Model Compound Studies

T. Yokoyama's study discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing significant findings on the mechanism of C6-C2 and C6-C3 type model compounds. This research highlights the importance of the γ-hydroxymethyl group and suggests a hydride transfer mechanism in the benzyl-cation-type intermediates derived from these compounds. The study provides a foundational understanding of lignin breakdown mechanisms, which could be relevant in researching similar compounds like "(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane" for applications in lignin valorization or biofuel production (Yokoyama, 2015).

Advances in Green Chemistry

Vincent Rapinel et al. explore 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent for the extraction of natural products, comparing it with hexane. This study underscores the need for environmentally friendly solvents in industrial applications, presenting 2-MeOx's solvent power, extraction efficiency, toxicological profile, and environmental impacts. The implications for similar research on compounds like "(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane" could include its potential use as an environmentally benign solvent or in the synthesis of bioactive compounds (Rapinel et al., 2020).

Contribution to Organic Light-Emitting Diodes (OLEDs)

B. Squeo and M. Pasini review the application of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials in organic light-emitting diodes (OLEDs), indicating the rapid development of organic optoelectronics. This review could provide a framework for investigating "(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane" in the context of materials science, especially if the compound exhibits unique photophysical properties useful in OLED applications or as a component in optoelectronic devices (Squeo & Pasini, 2020).

Exploring Synthetic Pathways and Applications

H. S. Sohal's review on 1,4-dihydropyridines highlights the significance of nitrogen-containing heterocyclic compounds in drugs and synthetic organic chemistry. This review emphasizes atom economy and environmentally benign synthesis methods, which could be relevant for research on "(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane." It suggests potential pathways for the compound's inclusion in complex organic syntheses or as a scaffold in medicinal chemistry, based on its structural or functional similarity to 1,4-dihydropyridines (Sohal, 2021).

Propriétés

IUPAC Name |

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNBPQQQZHDRMZ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)